An In-depth Technical Guide to the Synthesis of Retinyl Retinoate from Retinol and Retinoic Acid
An In-depth Technical Guide to the Synthesis of Retinyl Retinoate from Retinol and Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinyl retinoate, a hybrid retinoid molecule formed from the esterification of retinol (B82714) and retinoic acid, is emerging as a promising compound in dermatology and cosmetics. It offers the potential for enhanced stability and a more favorable therapeutic window compared to its parent compounds. This technical guide provides a comprehensive overview of the synthesis of retinyl retinoate, detailing both chemical and enzymatic methodologies. It includes structured data on reaction parameters, yields, and analytical characterization, along with detailed experimental protocols. Furthermore, this document illustrates the metabolic activation and subsequent signaling pathway of retinyl retinoate, providing a complete picture for researchers and professionals in the field.
Introduction
Retinoids, a class of compounds derived from vitamin A, are widely recognized for their crucial roles in various biological processes, including cell growth and differentiation, vision, and immune function.[1] Retinoic acid, the biologically active form, and its precursor, retinol, are extensively used in dermatological applications for treating conditions such as acne and photoaging.[2] However, their use can be limited by instability and skin irritation.[3]
Retinyl retinoate is a novel retinoid that combines retinol and retinoic acid through an ester linkage.[4] This structural modification is designed to improve the compound's stability and reduce its irritation potential, as the active components are gradually released upon metabolic cleavage in the skin.[5] This guide focuses on the core synthesis methodologies for producing retinyl retinoate, providing detailed protocols and quantitative data to aid in its research and development.
Synthesis of Retinyl Retinoate
The synthesis of retinyl retinoate can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.
Chemical Synthesis
The most direct method for synthesizing retinyl retinoate is through the condensation reaction of retinol and retinoic acid. This is typically achieved using a coupling agent to facilitate the esterification.
A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6][7]
Materials:
-
Retinol
-
Retinoic Acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve retinol (1.00g, 0.0035mol) in anhydrous dichloromethane (50 mL) at 0°C under a nitrogen atmosphere, ensuring protection from light and moisture.[8]
-
To this solution, add retinoic acid (1.26g, 0.0042mol), dicyclohexylcarbodiimide (DCC) (0.87g, 0.0042mol), and a catalytic amount of dimethylaminopyridine (DMAP).[8]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[8]
-
Remove the solvent from the filtrate by distillation under reduced pressure.[8]
-
Purify the resulting residue by column chromatography on silica gel using a hexane/diethyl ether (19/1, v/v) eluent to yield pale yellow retinyl retinoate.[8]
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) | Reference |
| Retinol | 286.45 | 0.0035 | 1.00 | - | [8] |
| Retinoic Acid | 300.44 | 0.0042 | 1.26 | - | [8] |
| DCC | 206.33 | 0.0042 | 0.87 | - | [8] |
| Retinyl Retinoate | 568.89 | - | 1.58 | 82 | [8] |
Enzymatic Synthesis
Enzymatic synthesis offers a greener and often more selective alternative to chemical methods. Lipases are commonly employed for the esterification of retinoids.[9][10][11] While a specific protocol for the lipase-catalyzed synthesis of retinyl retinoate is not extensively documented, a general procedure can be inferred from the successful synthesis of other retinyl esters.[12]
This proposed protocol is based on methodologies used for the synthesis of other long-chain retinyl esters.
Materials:
-
Retinol or Retinyl Acetate (B1210297)
-
Retinoic Acid
-
Immobilized Lipase (B570770) (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Molecular sieves (optional, to remove water)
Procedure:
-
Combine retinol (or a short-chain retinyl ester like retinyl acetate) and retinoic acid in a suitable molar ratio (e.g., 1:1.1) in anhydrous n-hexane.[13]
-
Add the immobilized lipase (e.g., 10 g/L).[13]
-
The reaction can be conducted with gentle shaking or stirring at a controlled temperature (e.g., 30-60°C).[9][13] Ultrasound assistance has been shown to enhance reaction rates for similar syntheses.[9]
-
Monitor the reaction progress over time (e.g., 2-6 hours) using HPLC.[9]
-
Upon reaching the desired conversion, filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure and purify the product using column chromatography.
| Substrates | Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Retinyl acetate and Lauric acid | Novozym® 435 | - | 40-60 | 2-6 | 88.31 (conversion) | [9][10] |
| Retinol and Palmitic acid | Immobilized Lipase | n-hexane | 30 | - | 97.5 (yield) | [13] |
Analytical Characterization
The synthesized retinyl retinoate must be characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized retinyl retinoate and to monitor the progress of the reaction.
| Parameter | Value | Reference |
| Column | C18 reversed-phase (e.g., 4.6 mm I.D., 15 cm) | [14] |
| Mobile Phase | Isocratic: 85% methanol (B129727) / 15% 0.01 M sodium acetate buffer, pH 5.2 | [14] |
| Flow Rate | 1.5 mL/min | [14] |
| Detection | UV at 325-330 nm | [15] |
| Retention Time | Retinol: ~11 min, Retinoic Acid: ~5.7 min (all-trans) | [14] |
Note: The retention time for retinyl retinoate will be longer than that of retinol due to its increased hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of retinyl retinoate.
The following ¹H NMR data has been reported for retinyl retinoate (300 MHz, CDCl₃):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 7.10 | dd | 2H | C₁₁H, C₂₀H | [8] |
| 6.32 | d | 2H | C₁₉H, C₁₂H | [8] |
| 6.31 | d | 2H | C₁₀H, C₂₁H | [8] |
| 6.18 | d | 2H | C₂₃H, C₈H | [8] |
| 6.13 | d | 2H | C₇H, C₂₄H | [8] |
| 5.78 | s | 2H | C₁₇H, C₁₄H | [8] |
| 2.40 | s | 6H | C₁₅CH₃, C₁₃CH₃ | [8] |
| 2.04 | m | 4H | C₄H₂, C₂₇H₂ | [8] |
| 2.02 | s | 6H | C₂₂CH₃, C₉CH₃ | [8] |
| 1.72 | s | 6H | C₅CH₃, C₂₆CH₃ | [8] |
| 1.62 | m | 4H | C₃H₂, C₂₈H₂ | [8] |
| 1.47 | m | 4H | C₂H₂, C₂₉H₂ | [8] |
| 1.03 | s | 12H | C₁(CH₃)₂, C₃₀(CH₃)₂ | [8] |
Signaling Pathway and Mechanism of Action
Retinyl retinoate itself is not the biologically active molecule. Upon topical application, it penetrates the skin where it is metabolized into its constituent parts: retinol and retinoic acid.[5] These molecules then exert their effects through established retinoid signaling pathways.
Metabolic Activation and Signaling:
-
Hydrolysis: Skin enzymes, likely esterases, hydrolyze the ester bond of retinyl retinoate, releasing retinol and retinoic acid.
-
Retinoic Acid Pathway: The released retinoic acid directly enters the nucleus of skin cells.[16] It binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[16][17] This RAR-RXR complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and collagen production.[18]
-
Retinol Pathway: The released retinol can be stored in the skin as retinyl esters or undergo a two-step oxidation process to be converted first to retinaldehyde and then to retinoic acid, providing an additional source of the active molecule.[1]
This dual-release mechanism is thought to contribute to the sustained action and potentially lower irritation profile of retinyl retinoate compared to the direct application of retinoic acid.
Visualizations
Chemical Synthesis Workflow
References
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- 2. hmdb.ca [hmdb.ca]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. WO2002057212A1 - Retinol derivatives and process for preparing same - Google Patents [patents.google.com]
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- 10. An Efficient Approach for Lipase-Catalyzed Synthesis of Retinyl Laurate Nutraceutical by Combining Ultrasound Assistance and Artificial Neural Network Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Retinoic Acid Efficacy: Lipase-Catalyzed Synthesis of Derivatives with Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient two-step chemo-enzymatic synthesis of all-trans-retinyl palmitate with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. benchchem.com [benchchem.com]
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